molecular formula C22H14ClN5O B11458334 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one

Cat. No.: B11458334
M. Wt: 399.8 g/mol
InChI Key: WJRCMPORENBCEV-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with appropriate aldehydes or ketones. One efficient method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Industrial Production Methods

Industrial production methods for quinazolinones often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antimicrobial properties could be due to its interference with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 6-chloro-2-methyl-quinazolin-4(3H)-one

Uniqueness

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other quinazolinone derivatives, this compound exhibits a broader spectrum of antimicrobial and antitumor activities, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C22H14ClN5O

Molecular Weight

399.8 g/mol

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C22H14ClN5O/c23-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)26-21(25-18)28-22-24-17-9-5-4-8-15(17)20(29)27-22/h1-12H,(H2,24,25,26,27,28,29)

InChI Key

WJRCMPORENBCEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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